3-(2-Methylphenyl)azetidin-3-ol
CAS No.: 1388040-60-5
Cat. No.: VC8341356
Molecular Formula: C10H13NO
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1388040-60-5 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 |
| IUPAC Name | 3-(2-methylphenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
| Standard InChI Key | WVBOTKUTFXJJBW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2(CNC2)O |
| Canonical SMILES | CC1=CC=CC=C1C2(CNC2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) fused to a 2-methylphenyl group at the 3-position, with a hydroxyl group also occupying the 3-position of the azetidine ring . Key structural descriptors include:
The planar phenyl ring and the puckered azetidine moiety create a stereoelectronic profile conducive to interactions with hydrophobic pockets and hydrogen-bonding sites in biological systems.
Computed Physicochemical Properties
PubChem-derived data highlight critical physicochemical parameters (Table 1) :
Table 1: Computed Physicochemical Properties of 3-(2-Methylphenyl)azetidin-3-ol
| Property | Value |
|---|---|
| Molecular Weight | 163.22 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 32.3 Ų |
| Rotatable Bond Count | 1 |
The moderate lipophilicity (XLogP3-AA = 0.6) and balanced polar surface area suggest potential blood-brain barrier permeability, a trait often desirable in central nervous system (CNS)-targeted therapeutics .
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior (Table 2) :
Table 2: Predicted Collision Cross Sections for Adducts of 3-(2-Methylphenyl)azetidin-3-ol
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.10700 | 133.6 |
| [M+Na]+ | 186.08894 | 141.7 |
| [M+NH4]+ | 181.13354 | 139.6 |
| [M-H]- | 162.09244 | 133.4 |
These values assist in mass spectrometry-based identification, particularly in complex biological matrices .
Synthesis and Purification
Despite the absence of explicit synthetic protocols for 3-(2-Methylphenyl)azetidin-3-ol in the literature, general strategies for azetidine derivatives involve cyclization reactions or ring-opening of epoxides followed by functionalization. For example, analogous compounds like 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol are synthesized via multi-step routes involving ketone intermediates, Grignard reactions, and catalytic hydrogenation. Purification typically employs techniques such as column chromatography or preparative thin-layer chromatography (TLC), as evidenced in related morpholine derivatives .
Applications in Medicinal Chemistry
CNS Drug Discovery
The compound’s physicochemical profile aligns with requirements for CNS penetration, making it a candidate scaffold for neurodegenerative or psychiatric disorders . Analogous azetidine derivatives have been explored as analgesics or antipsychotics.
Chemical Biology Probes
The azetidine ring’s stereoelectronic properties could facilitate its use as a conformational restraint in peptide mimetics or enzyme inhibitors.
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